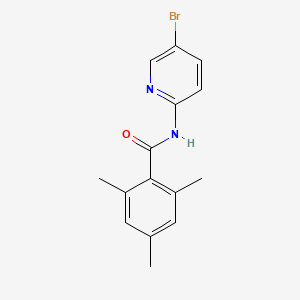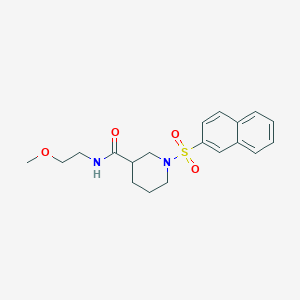
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Bis(3-phenylacrylamide) cyclohexane and is a derivative of acrylamide. In
Mécanisme D'action
The mechanism of action of N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these biomolecules.
Biochemical and Physiological Effects
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells such as MCF-7 and HeLa cells. It has also been shown to have antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, the compound has been shown to have antioxidant activity and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) in lab experiments is its ability to form stable networks. This property makes it useful in the preparation of hydrogels and nanoparticles for drug delivery applications. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in biological applications.
Orientations Futures
There are several future directions for research on N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide). One area of research could focus on the development of new synthetic methods for the compound that can improve its solubility and yield. Another area of research could focus on the use of the compound in the development of new materials for tissue engineering applications. Additionally, further studies could be conducted to explore the mechanism of action of the compound and its potential applications in drug discovery and delivery.
Conclusion
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is a synthetic compound that has potential applications in various scientific research fields. The compound can be synthesized through the reaction of cyclohexanedimethanol with 3-phenylacryloyl chloride in the presence of a base. It has been shown to have various biochemical and physiological effects and can be used in the preparation of hydrogels and nanoparticles for drug delivery applications. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery and delivery.
Méthodes De Synthèse
The synthesis of N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) involves the reaction of cyclohexanedimethanol with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) has been used in various scientific research applications such as drug delivery, bioimaging, and materials science. The compound has been used as a building block for the synthesis of polymers and hydrogels due to its ability to form stable networks. It has also been used as a crosslinker in the preparation of nanoparticles for drug delivery applications.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)26-24(28)18-16-20-11-5-2-6-12-20/h1-6,9-12,15-18,21-22H,7-8,13-14H2,(H,25,27)(H,26,28)/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZUNAPYHWPRBG-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C(CC1)NC(=O)/C=C/C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-cyclohexane-1,2-diylbis(3-phenylprop-2-enamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)


![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)